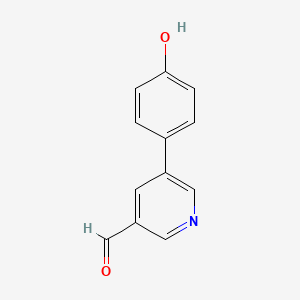

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

描述

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is an aromatic aldehyde featuring a pyridine core substituted at the 3-position with a formyl group and at the 5-position with a 4-hydroxyphenyl moiety. Its molecular formula is C₁₂H₉NO₂, with a molecular weight of 199.21 g/mol (CAS: 1379830-89-3; MDL: MFCD09918042) . The hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from analogous pyridine carbaldehydes. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactive aldehyde group and aromatic stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-pyridinecarboxaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards .

化学反应分析

Types of Reactions

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products Formed

Oxidation: 5-(4-Hydroxyphenyl)pyridine-3-carboxylic acid.

Reduction: 5-(4-Hydroxyphenyl)pyridine-3-methanol.

Substitution: 5-(4-Alkoxyphenyl)pyridine-3-carbaldehyde.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde and its derivatives. The compound has been evaluated against various bacterial and fungal strains, demonstrating superior efficacy compared to traditional antibiotics.

Case Study: Antibacterial Efficacy

In a study published in the MDPI journal, compounds derived from this compound were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin:

| Compound | Bacterial Strain | MIC (µmol/mL) |

|---|---|---|

| 5a | S. aureus | 3.00–12.28 |

| 5b | P. aeruginosa | 3.0–3.94 |

| 5c | E. coli | 4.09–16.31 |

These findings suggest that modifications to the pyridine structure can enhance antibacterial activity, making it a promising candidate for further development in treating resistant bacterial infections .

Case Study: Antifungal Activity

The antifungal properties of this compound were also assessed. In vitro tests revealed that certain derivatives had MICs as low as 1.88 µmol/mL against Aspergillus species:

| Compound | Fungal Strain | MIC (µmol/mL) |

|---|---|---|

| 5k | A. ochraceus | 1.88–3.52 |

| 5l | T. viride | 0.97–2.12 |

Such results indicate significant potential for these compounds in addressing fungal infections, particularly those that are resistant to conventional treatments .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored through various experimental models.

Case Study: In Vivo Evaluation

Research conducted on a novel class of pyridine derivatives demonstrated their efficacy in reducing inflammation in a Complete Freund's Adjuvant-induced inflammatory model. The study reported significant reductions in paw size and inflammatory markers, with half-maximal inhibitory concentration (IC50) values ranging from 10.25 to 23.15 µM for different compounds:

| Compound | IC50 (µM) |

|---|---|

| R2 | 10.25 |

| R4 | 22.15 |

These findings underscore the potential of pyridine-based compounds as anti-inflammatory agents, paving the way for new therapeutic strategies in treating inflammatory diseases .

Structural Modifications and Derivative Development

The chemical versatility of this compound allows for extensive structural modifications, leading to derivatives with enhanced biological activities.

Synthesis Techniques

Various synthetic strategies have been employed to create derivatives with improved pharmacological profiles:

- Condensation Reactions : Utilizing condensation reactions with different aldehydes or ketones to form new compounds that retain or enhance biological activity.

- Molecular Docking Studies : In silico analyses have been conducted to predict the binding affinities of these compounds with target proteins involved in bacterial resistance and inflammation pathways.

作用机制

The mechanism of action of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biochemical pathways and cellular processes .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural and physicochemical differences between 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde and related pyridine carbaldehydes are summarized below:

Key Observations :

- The 4-hydroxyphenyl substituent in the target compound enhances solubility in polar solvents (e.g., water, ethanol) compared to the hydrophobic 3-methylphenyl analog .

- The trifluoromethyl group in the third compound introduces significant electron-withdrawing effects, altering reactivity in nucleophilic additions compared to the hydroxyphenyl variant .

生物活性

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a hydroxyl group and an aldehyde functional group. The synthesis typically involves the reaction of 4-hydroxybenzaldehyde with pyridine-3-carboxaldehyde under specific conditions, often utilizing catalytic methods to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study found that derivatives of pyridine compounds, including this aldehyde, displayed notable antibacterial activity at micromolar concentrations against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays indicated that this compound could induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to increased cell death .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.6 | Apoptosis via intrinsic pathway |

| HeLa | 20.7 | Apoptosis via intrinsic pathway |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

- Gene Expression Modulation : Studies indicate that it may alter the expression of genes involved in cell cycle regulation and apoptosis .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound, against multi-drug resistant strains. Results showed a significant reduction in bacterial growth, highlighting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on different cancer cell lines. The findings indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting its potential for therapeutic applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-hydroxyphenyl)pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine-carbaldehyde derivatives often involves condensation reactions followed by functionalization. For example, analogous compounds like 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde (DFPPC) are synthesized via refluxing mixtures of DMF and acetic acid with sodium acetate as a base . For this compound, a plausible route includes:

- Step 1: Condensation of 4-hydroxyphenylboronic acid with a pyridine precursor under Suzuki-Miyaura coupling conditions using Pd catalysts.

- Step 2: Oxidation of the intermediate to introduce the aldehyde group, employing oxidants like MnO₂ or TEMPO.

Key variables affecting yield include solvent polarity (DMF enhances solubility of polar intermediates), temperature (reflux minimizes side reactions), and catalyst loading (optimized Pd/C ratios reduce costs) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Proton NMR can confirm the aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl group (broad peak at δ 5–6 ppm). Carbon NMR distinguishes aromatic carbons (δ 120–150 ppm) and the aldehyde carbon (δ ~190 ppm). Substituent effects, such as electron-withdrawing groups on the pyridine ring, can shift peaks significantly .

- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group, while O-H stretches (~3200–3500 cm⁻¹) indicate the phenolic hydroxyl .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyridine derivatives .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers at –20°C to prevent oxidation of the aldehyde group.

- Solvent Compatibility: Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis. Aqueous buffers should be avoided unless stabilized with antioxidants like BHT .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the M06/6-311G(d,p) level can model:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps indicate reactivity; narrower gaps suggest higher electrophilicity, relevant for nucleophilic addition at the aldehyde site.

- Nonlinear Optical (NLO) Properties: Polarizability and hyperpolarizability values predict applications in materials science. Substituents like the hydroxyl group enhance charge transfer .

- Solvent Effects: Use the Polarizable Continuum Model (PCM) to simulate solvent interactions, critical for predicting solubility and reaction pathways .

Q. How can contradictory NMR data for structurally similar pyridine-carbaldehydes be resolved?

Methodological Answer:

- Case Example: In 5-(benzo[b]thiophen-3-yl)pyridine-3-carbaldehyde (BTPA), conflicting aromatic proton shifts arise from substituent electronic effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Solution: Compare experimental data with computed chemical shifts (e.g., using ACD/Labs or Gaussian NMR prediction). For instance, electron-donating groups (e.g., -OH) deshield adjacent protons, while electron-withdrawing groups (e.g., -CF₃) cause upfield shifts .

Q. What strategies are effective in studying the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity via microdilution (MIC determination) or enzyme inhibition (e.g., PIM1 kinase assays using ATP-competitive binding protocols) .

- Mechanistic Studies: Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins. The aldehyde group may form Schiff bases with lysine residues, altering enzyme function .

- Metabolite Tracking: LC-MS/MS methods (as validated for 5-(4-hydroxyphenyl)-5-phenylhydantoin) can monitor metabolic stability and identify degradation products in biological matrices .

Q. How can synthetic byproducts or impurities in this compound be identified and minimized?

Methodological Answer:

- Chromatographic Analysis: Use HPLC with a Carbowax® 20M-TPA column for high-resolution separation of aldehyde derivatives. Impurities like unreacted precursors or oxidation byproducts (e.g., carboxylic acids) can be quantified via UV detection at 254 nm .

- Process Optimization: Adjust reaction stoichiometry (e.g., excess 4-hydroxyphenylboronic acid in coupling steps) and employ scavengers (e.g., polymer-supported thiourea to trap Pd residues) .

属性

IUPAC Name |

5-(4-hydroxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-9-5-11(7-13-6-9)10-1-3-12(15)4-2-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJQOVVLZIKJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。